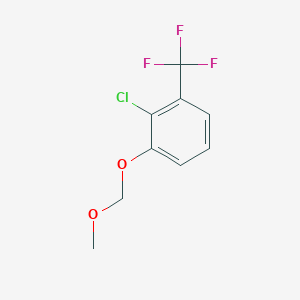

2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene

Description

2-Chloro-1-(methoxymethoxy)-3-(trifluoromethyl)benzene is a substituted aromatic compound characterized by a benzene ring with three distinct functional groups:

- Chlorine at position 2.

- Methoxymethoxy group (-OCH2OCH3) at position 1.

- Trifluoromethyl group (-CF3) at position 3.

The methoxymethoxy group may enhance solubility in organic solvents compared to nitro- or ethoxy-substituted analogs, though this requires further experimental validation.

Properties

IUPAC Name |

2-chloro-1-(methoxymethoxy)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3O2/c1-14-5-15-7-4-2-3-6(8(7)10)9(11,12)13/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQPPKYHVMSCMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC(=C1Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene typically involves multiple steps. One common method starts with the chlorination of 1-(methoxymethoxy)-3(trifluoromethyl)benzene. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of difluoromethyl or monofluoromethyl benzene derivatives.

Scientific Research Applications

2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chloro and methoxymethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Oxyfluorfen (2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene)

- Molecular Formula: C13H7ClF3NO4 .

- Key Substituents: Chlorine at position 2. 3-Ethoxy-4-nitrophenoxy group at position 1. Trifluoromethyl at position 4.

- Applications : Herbicide used in agriculture for broadleaf weed control .

- Properties: Nitro group (-NO2) enhances electron-withdrawing effects, increasing oxidative stability and reactivity. Ethoxy group improves lipid solubility, aiding membrane penetration in plants.

Comparison :

- The target compound replaces the nitrophenoxy group with a methoxymethoxy group, likely reducing herbicidal activity but improving hydrolytic stability.

- Absence of nitro groups may lower environmental persistence compared to oxyfluorfen.

Nitrofluorfen (2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene)

- Molecular Formula: C13H7ClF3NO3 .

- Key Substituents: Chlorine at position 2. 4-Nitrophenoxy group at position 1. Trifluoromethyl at position 4.

- Applications : Insecticide and herbicide .

- Properties: Nitro group contributes to photolytic degradation under UV light. Higher logP (lipophilicity) than oxyfluorfen due to simpler phenoxy substitution.

3-Chloro-4-iodo-1-(trifluoromethoxy)benzene

- Molecular Formula : C7H3ClF3IO .

- Key Substituents :

- Chlorine at position 3.

- Iodine at position 4.

- Trifluoromethoxy (-OCF3) at position 1.

- Applications : Intermediate in pharmaceutical synthesis .

- Properties :

- Iodine substituent enables participation in cross-coupling reactions.

- Trifluoromethoxy enhances electronegativity and metabolic stability.

Comparison :

- The target compound lacks iodine, reducing utility in catalytic reactions.

- Methoxymethoxy group offers different electronic effects compared to trifluoromethoxy.

1,5-Dichloro-3-Methoxy-2-nitrobenzene

- Molecular Formula: C7H5Cl2NO3 .

- Key Substituents :

- Chlorine at positions 1 and 5.

- Methoxy at position 3.

- Nitro at position 2.

- Applications : Building block in dye and agrochemical synthesis .

- Properties :

- Nitro group facilitates electrophilic substitution reactions.

- Dichloro substitution increases volatility.

Comparison :

- The target compound’s trifluoromethyl group provides stronger electron-withdrawing effects than dichloro substitution.

- Methoxymethoxy group may reduce reactivity compared to nitro-substituted analogs.

Data Tables

Table 1: Structural and Functional Comparison

*Molecular formula estimated based on structure.

Table 2: Substituent Effects on Properties

Research Findings and Implications

- Herbicidal Activity : Nitro-substituted analogs (e.g., oxyfluorfen) exhibit higher efficacy due to nitro groups disrupting plant electron transport chains . The target compound’s methoxymethoxy group likely reduces this activity.

- Environmental Impact : Nitroaromatics are prone to forming toxic degradation products; the target compound’s lack of nitro groups may offer environmental advantages .

- Synthetic Utility : Iodo- and nitro-substituted compounds are valuable in synthesis, whereas the target compound’s methoxymethoxy group may limit its reactivity in cross-coupling .

Biological Activity

2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene is a synthetic organic compound characterized by its unique trifluoromethyl and methoxy functionalities. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity profiles, and therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C10H10ClF3O3

- CAS Number : 1820814-26-3

- Molecular Weight : 292.63 g/mol

The structural features of this compound contribute to its reactivity and biological interactions. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activities against various pathogens. For instance, derivatives containing trifluoromethyl groups have been reported to inhibit the growth of Gram-positive bacteria and fungi. In studies, these compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 125 µM to 250 µM against Mycobacterium tuberculosis and other nontuberculous mycobacteria .

Enzyme Inhibition

Similar compounds have shown potential as enzyme inhibitors, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In a comparative study, certain derivatives exhibited IC50 values lower than those of standard drugs like rivastigmine, indicating their potential as therapeutic agents for neurodegenerative diseases .

| Compound Type | IC50 (µM) | Target Enzyme |

|---|---|---|

| Trifluoromethyl derivatives | 27.04 - 106.75 | AChE |

| Trifluoromethyl derivatives | 58.01 - 277.48 | BuChE |

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. Studies suggest that the trifluoromethyl group can enhance the cytotoxicity of benzene derivatives against various cancer cell lines. For example, some analogs have shown significant growth inhibition in breast cancer and leukemia cell lines through apoptosis induction mechanisms .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Interference : The compound may interact with specific enzymes, leading to altered metabolic pathways.

- Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate membrane penetration, affecting cellular integrity and function.

- Signal Transduction Modulation : It may influence signaling pathways related to cell proliferation and apoptosis.

Toxicological Profile

While exploring the biological activity, it is crucial to consider the compound's toxicity. Studies indicate that high doses can lead to adverse effects such as liver and kidney damage in animal models. Notably, a no-observed-adverse-effect level (NOAEL) of 50 mg/kg was identified in repeated-dose toxicity studies . Furthermore, potential carcinogenic effects were observed in rodent models, necessitating further investigation into long-term exposure risks .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various trifluoromethyl-substituted compounds against resistant strains of Staphylococcus aureus. The results indicated a promising antibacterial activity for certain derivatives, suggesting a viable pathway for drug development.

- Neuroprotective Effects : In a neuropharmacological study, compounds similar to this compound were tested for their ability to protect neuronal cells from oxidative stress-induced apoptosis. Results showed significant neuroprotection at low concentrations.

Q & A

Basic Research Questions

Q. How can the structure of 2-Chloro-1-(methoxymethoxy)-3-(trifluoromethyl)benzene be confirmed using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : Analyze H and C NMR spectra to identify distinct signals for the methoxymethoxy group (e.g., δ ~3.5 ppm for methoxy protons) and trifluoromethyl group (δ ~110-120 ppm in F NMR). The chlorine atom’s electronic effects will influence aromatic proton splitting patterns .

- FTIR : Confirm the presence of C-O-C (ether) stretches (~1100 cm) and C-F vibrations (~1200 cm) .

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (CHClFO) and fragmentation patterns consistent with loss of methoxymethoxy or trifluoromethyl groups .

Q. What are the key considerations for synthesizing 2-Chloro-1-(methoxymethoxy)-3-(trifluoromethyl)benzene?

- Methodological Answer :

- Stepwise Halogenation : Begin with selective chlorination of the benzene ring using FeCl or AlCl as a catalyst. Introduce the trifluoromethyl group via Ullmann coupling or radical trifluoromethylation .

- Etherification : Protect the hydroxyl group (if present) with methoxymethyl chloride under basic conditions (e.g., NaH/DMF) to form the methoxymethoxy moiety .

- Reaction Control : Maintain inert atmospheres (N/Ar) during trifluoromethylation to prevent oxidation. Monitor reaction progress via TLC or GC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in trifluoromethylation of halogenated benzene derivatives?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh)) or Cu-mediated systems for coupling reactions. Adjust ligand-to-metal ratios to stabilize intermediates .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and side-product formation .

- Temperature Gradients : Perform kinetic studies at 50–120°C to identify optimal thermal conditions for trifluoromethyl group insertion while minimizing decomposition .

Q. How can contradictory data on substituent electronic effects in halogenated benzene derivatives be resolved?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to calculate electron-withdrawing/donating effects of -OCHOCH, -CF, and -Cl groups. Compare with experimental Hammett σ values .

- Kinetic Isotope Effects (KIE) : Study deuterated analogs to differentiate between inductive and resonance effects influencing reaction pathways .

- Cross-Comparative Analysis : Benchmark against structurally similar compounds (e.g., 2-Bromo-1-(methoxymethoxy)-3-(trifluoromethyl)benzene) to isolate substituent-specific trends .

Q. What methodologies assess the biological activity of trifluoromethyl-containing aromatic compounds?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity using MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria. Use MTT assays for cytotoxicity profiling in cancer cell lines .

- Enzyme Inhibition Studies : Evaluate interactions with cytochrome P450 enzymes or kinases via fluorescence-based kinetic assays .

- In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA gyrase or tubulin .

Data Contradiction & Experimental Design

Q. How to address discrepancies in reported synthetic yields for methoxymethoxy-protected intermediates?

- Methodological Answer :

- Reproducibility Checks : Validate published procedures while controlling variables (e.g., reagent purity, moisture levels). Use standardized glassware and inert conditions .

- Byproduct Analysis : Employ LC-MS or F NMR to identify side products (e.g., overhalogenation or demethylation) that reduce yield .

- DoE (Design of Experiments) : Apply factorial design to test interactions between temperature, catalyst loading, and reaction time .

Q. What strategies mitigate competing pathways in nucleophilic aromatic substitution of 2-Chloro-1-(methoxymethoxy)-3-(trifluoromethyl)benzene?

- Methodological Answer :

- Directing Group Utilization : Leverage the -CF group’s meta-directing effect to control regioselectivity during substitution .

- Solvent Polarity : Use DMF or DMSO to stabilize transition states in SNAr reactions, reducing competing elimination pathways .

- Catalyst Tuning : Introduce crown ethers to enhance nucleophilicity of anions (e.g., -OMe, -NH) in polar aprotic media .

Application-Oriented Questions

Q. How can this compound serve as a precursor for agrochemical or pharmaceutical intermediates?

- Methodological Answer :

- Derivatization : React with amines to form anilines (antimicrobial agents) or with phenols to generate diaryl ethers (herbicide intermediates) .

- Cross-Coupling : Employ Suzuki-Miyaura reactions to attach heterocycles (e.g., pyridine) for drug candidate libraries .

- Regulatory Compliance : Follow EPA DSSTox guidelines (DTXSID00521629) for environmental and toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.